Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is a fluorinated organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a leaving group in the pyridine ring is replaced by a fluorine atom. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods can yield a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: Fluorinated pyridines are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
Uniqueness
Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups can result in distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)7(11)5-2-6(9)4-10-3-5/h2-4,7,11H,1H3 |
InChI Key |
CXRBNVMBJGZZDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
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